

Application Notes and Protocols: Purification of Recombinant Lactaldehyde Reductase

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Compound of Interest

Compound Name: *L-lactaldehyde*

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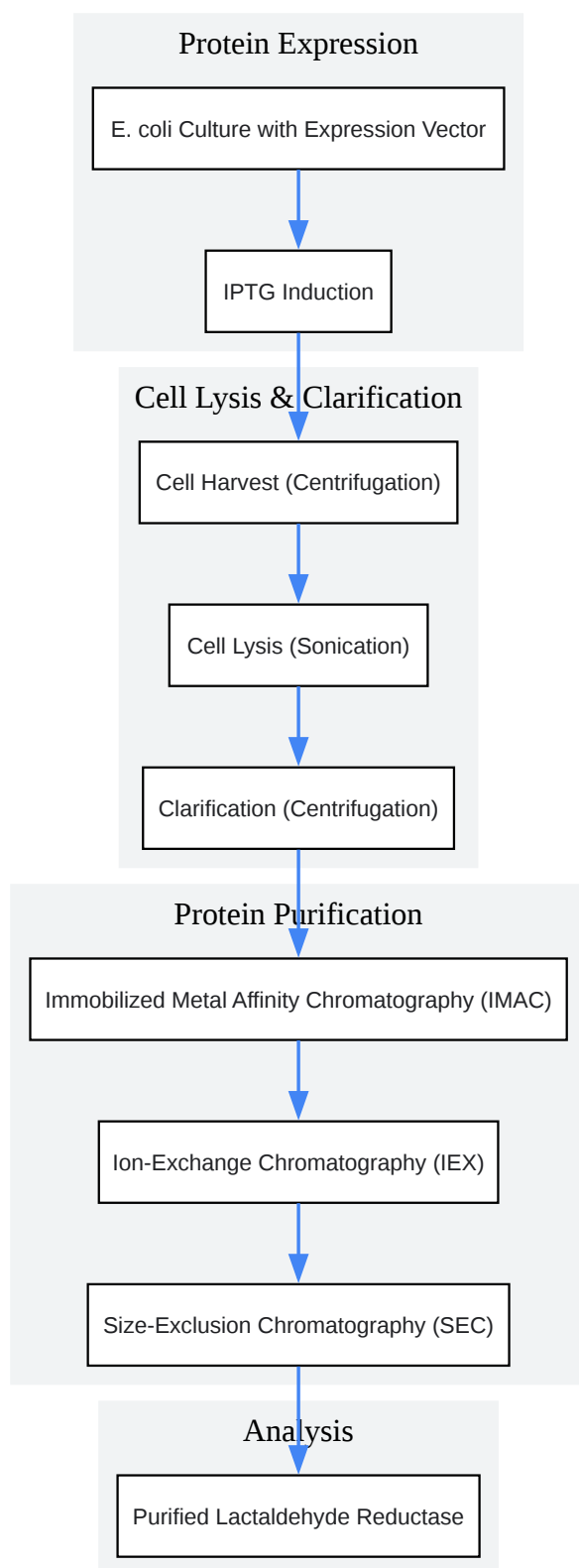
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaldehyde reductase (EC 1.1.1.77), also known as 1,2-propanediol oxidoreductase, is a key enzyme in various metabolic pathways, including the metabolism of fucose and rhamnose. In *Escherichia coli*, this enzyme is encoded by the *fucO* gene. It catalyzes the NADH-dependent reduction of lactaldehyde to 1,2-propanediol. Recombinant lactaldehyde reductase is a valuable tool in biocatalysis and metabolic engineering for the production of valuable chemicals. This document provides a detailed protocol for the purification of recombinant His-tagged lactaldehyde reductase from *E. coli*.

Signaling Pathway and Logical Relationships

The purification of recombinant lactaldehyde reductase from *E. coli* follows a logical workflow designed to isolate the target protein from host cell contaminants. The process begins with the expression of the recombinant protein, followed by cell lysis to release the cellular contents. The initial purification step typically involves Immobilized Metal Affinity Chromatography (IMAC), which specifically captures the His-tagged target protein. Subsequent polishing steps, including ion-exchange and size-exclusion chromatography, are employed to remove remaining impurities and protein aggregates, resulting in a highly purified and active enzyme.



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Caption: Experimental workflow for the purification of recombinant lactaldehyde reductase.

Data Presentation

The following table summarizes the purification of recombinant lactaldehyde reductase from a 5-liter E. coli culture.

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Crude Cell Lysate	15,200	30,400	2.0	100	1.0
IMAC (Ni-NTA)	250	22,800	91.2	75	45.6
Ion-Exchange (Q-Sepharose)	85	19,380	228	63.8	114
Size-Exclusion (Superdex 200)	62	17,050	275	56.1	137.5

Experimental Protocols

Expression of Recombinant Lactaldehyde Reductase

This protocol describes the expression of His-tagged lactaldehyde reductase in E. coli BL21(DE3).

Materials:

- E. coli BL21(DE3) cells transformed with a pET vector containing the His-tagged fucO gene.
- Luria-Bertani (LB) broth.
- Kanamycin (50 µg/mL).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock).

Procedure:

- Inoculate 50 mL of LB broth containing 50 µg/mL kanamycin with a single colony of transformed E. coli BL21(DE3).
- Incubate the culture overnight at 37°C with shaking at 200 rpm.
- The next day, inoculate 5 L of LB broth with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at 25°C for 16 hours with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Clarification

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.
- Lysozyme.
- DNase I.

Procedure:

- Resuspend the frozen cell pellet in 200 mL of ice-cold Lysis Buffer.
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice. Use 10 cycles of 30-second bursts with 30-second cooling intervals.

- Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Collect the supernatant containing the soluble His-tagged lactaldehyde reductase.

Immobilized Metal Affinity Chromatography (IMAC)

This step captures the His-tagged protein from the clarified lysate.[\[1\]](#)

Materials:

- Ni-NTA Agarose resin.
- IMAC Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
- IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

Procedure:

- Equilibrate a column packed with 20 mL of Ni-NTA Agarose resin with 5 column volumes of Lysis Buffer.
- Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
- Wash the column with 10 column volumes of IMAC Wash Buffer to remove unbound proteins.
- Elute the bound protein with 5 column volumes of IMAC Elution Buffer.
- Collect 2 mL fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
- Pool the fractions containing the eluted protein.

Ion-Exchange Chromatography (IEX)

This step further purifies the protein based on its net charge.

Materials:

- Q-Sepharose Fast Flow resin.
- IEX Buffer A: 20 mM Tris-HCl (pH 8.0).
- IEX Buffer B: 20 mM Tris-HCl (pH 8.0), 1 M NaCl.

Procedure:

- Exchange the buffer of the pooled fractions from the IMAC step to IEX Buffer A using a desalting column or dialysis.
- Equilibrate a Q-Sepharose column with IEX Buffer A.
- Load the protein sample onto the column.
- Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.
- Elute the protein with a linear gradient of 0-100% IEX Buffer B over 10 column volumes.
- Collect fractions and identify those containing lactaldehyde reductase activity.
- Pool the active fractions.

Size-Exclusion Chromatography (SEC)

This final polishing step separates proteins based on their size and removes any remaining aggregates.

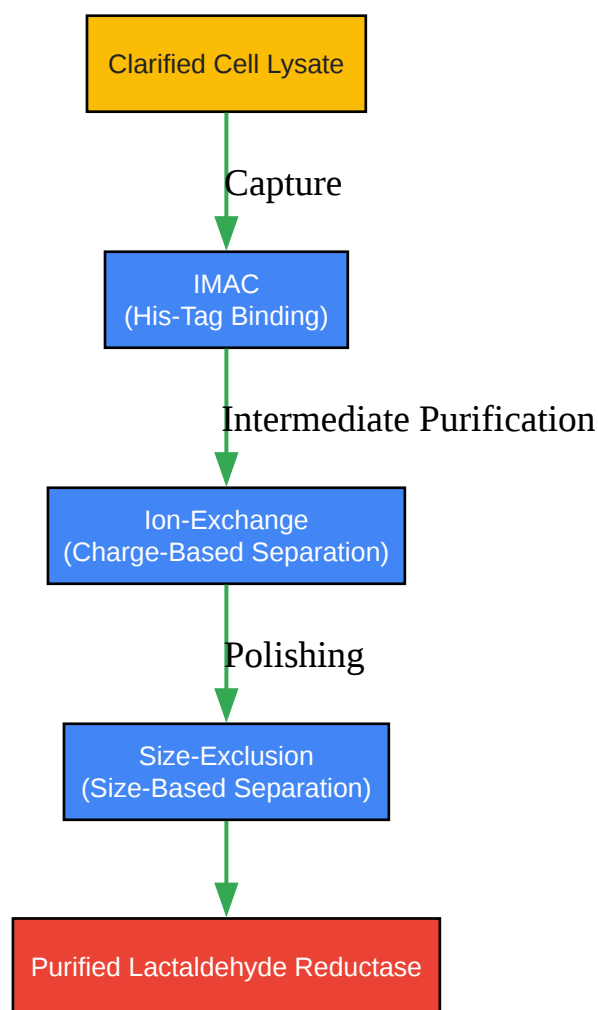
Materials:

- Superdex 200 gel filtration column.
- SEC Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl.

Procedure:

- Concentrate the pooled fractions from the IEX step to a volume of 2-5 mL using an ultrafiltration device.
- Equilibrate the Superdex 200 column with SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute the protein with SEC Buffer at a constant flow rate.
- Collect fractions and monitor the absorbance at 280 nm. The major peak should correspond to the purified lactaldehyde reductase.
- Pool the fractions containing the purified protein and store at -80°C.

Signaling Pathway and Logical Relationships Visualization



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Caption: Logical flow of the multi-step protein purification protocol.

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References

- 1. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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